1-Cyclopentylpiperidine-3-carboxylic acid

Beschreibung

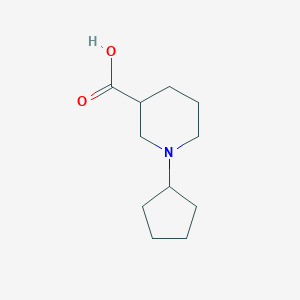

1-Cyclopentylpiperidine-3-carboxylic acid (CAS: 897094-36-9) is a bicyclic organic compound with a molecular formula of C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . Its hydrochloride derivative (CAS: 1185293-17-7) is a pharmaceutical intermediate with a molecular weight of 233.74 g/mol . The compound features a piperidine ring substituted with a cyclopentyl group at the 1-position and a carboxylic acid group at the 3-position. This structural motif is common in medicinal chemistry, where such scaffolds are explored for bioactivity modulation.

Eigenschaften

IUPAC Name |

1-cyclopentylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNHILMKFWCBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271564 | |

| Record name | 1-Cyclopentyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897094-36-9 | |

| Record name | 1-Cyclopentyl-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897094-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentylpiperidine-3-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the cyclopentyl group and the carboxylic acid functionality. One common method includes the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through a series of reactions such as Knoevenagel condensation, Michael addition, and Mannich reactions.

Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides under basic conditions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopentylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopentyl group, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

CPCA is primarily investigated for its potential therapeutic applications. It has been studied for its ability to act as a glycosidase inhibitor , which may lead to the development of new treatments for diseases related to carbohydrate metabolism, such as diabetes and certain cancers.

- Mechanism of Action : CPCA binds to the active sites of glycosidases, inhibiting their activity and preventing the hydrolysis of glycosidic bonds. This inhibition can disrupt metabolic pathways that rely on these enzymes, potentially leading to therapeutic benefits in metabolic disorders.

Organic Synthesis

CPCA serves as a versatile building block in organic synthesis. Its unique structure allows for various synthetic pathways that can yield complex molecules.

- Applications :

- Used in the synthesis of pipecolic acid derivatives, which are important in developing pharmaceutical agents.

- Acts as an intermediate in synthesizing compounds with potential antitumor activity.

Polymer Chemistry

The compound has been explored for modifying polymer properties. By integrating into polymer chains, CPCA can affect solubility, melting points, and mechanical properties.

- Mechanism : The incorporation of CPCA into polymer matrices alters intermolecular interactions, enhancing the material's performance for specific applications.

Glycosidase Inhibition Studies

Recent research highlighted CPCA's potential as a glycosidase inhibitor. In vitro studies demonstrated that CPCA effectively inhibited several glycosidases, leading to decreased glucose absorption in cellular models. This suggests its utility in managing blood sugar levels in diabetic patients.

Synthesis of Pipecolic Acid Derivatives

A notable study focused on synthesizing pipecolic acid derivatives using CPCA as a precursor. The research outlined a diastereoselective three-component reaction that yielded high-purity products with significant biological activity against cancer cell lines.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 1-Cyclopentylpiperidine-3-carboxylic acid | Glycosidase inhibition; potential antitumor activity | Versatile building block; effective in metabolic modulation |

| 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) | Fatty acid synthase inhibition | Impairs mitochondrial function; potential cancer treatment |

Wirkmechanismus

The mechanism of action of 1-Cyclopentylpiperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Boc-3-benzyl-3-piperidinecarboxylic Acid (CAS: 170838-83-2)

- Molecular Formula: C₁₈H₂₅NO₄

- Molecular Weight : 319.40 g/mol

- Key Differences: Substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a benzyl group at the 3-position.

- Applications : Primarily used as a protected intermediate in peptide and alkaloid synthesis.

1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic Acid (CAS: 889952-36-7)

- Molecular Formula : C₁₆H₂₂N₂O₂

- Molecular Weight : 274.36 g/mol

- Key Differences :

- Applications : Explored for central nervous system (CNS) targeting due to azetidine’s ability to cross the blood-brain barrier.

1-(3-Phenoxypropanoyl)piperidine-3-carboxylic Acid (CAS: 1017121-73-1)

- Molecular Formula: C₁₅H₁₉NO₅

- Molecular Weight : 277.32 g/mol

- Key Differences: Features a phenoxypropanoyl ester at the 1-position, introducing an electron-withdrawing group that may affect acidity and solubility .

- Applications : Likely used in prodrug design, where ester groups improve bioavailability.

1-(6-Chloropyridin-3-yl)cyclopentane-1-carboxylic Acid (CAS: 1505992-00-6)

- Molecular Formula: C₁₁H₁₀ClNO₂

- Molecular Weight : 223.66 g/mol

- Key Differences :

- Applications : Investigated as a ligand for metalloenzymes or kinase inhibitors.

1-Cbz-3-amino-piperidine-3-carboxylic Acid (CAS: 1131595-03-3)

- Molecular Formula : C₁₄H₁₈N₂O₄

- Molecular Weight : 278.30 g/mol

- Key Differences: Contains a carboxybenzyl (Cbz) protecting group and an amino substituent at the 3-position, enabling dual functionalization .

- Applications: Intermediate in asymmetric synthesis, particularly for β-amino acids.

Structural and Functional Comparison Table

Research Findings and Implications

- Bioactivity : The cyclopentyl group in the target compound may enhance metabolic stability compared to smaller alkyl substituents (e.g., methyl) due to increased steric hindrance .

- Safety Profile: Limited toxicity data are available for this compound, though its hydrochloride salt is classified as non-hazardous in pharmaceutical contexts . In contrast, compounds like 1-cyanocyclopentanecarboxylic acid (CAS: 540490-54-8) require stringent safety protocols due to cyanide-related risks .

- Synthetic Utility : Derivatives with protecting groups (Boc, Cbz) are pivotal in multi-step syntheses, enabling selective deprotection and functionalization .

Biologische Aktivität

1-Cyclopentylpiperidine-3-carboxylic acid (CAS No. 897094-36-9) is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a cyclopentyl group and a carboxylic acid functional group. This compound has garnered interest in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural features of the compound allow it to fit into active sites of enzymes or bind to receptors, which can modulate their activity and lead to therapeutic effects. This interaction is crucial for understanding its pharmacological potential.

Potential Biological Activities

Research has indicated that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.

- Antiviral Activity : There is ongoing research into the antiviral properties of this compound, which could lead to novel therapeutic applications.

- Neurotransmitter Interaction : The unique structure of the compound suggests possible interactions with neurotransmitter systems, potentially affecting mood and cognition.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Piperidine ring with cyclopentyl group | Distinct position of carboxylic group affects activity |

| 1-Cyclohexylpiperidine-2-carboxylic acid | Cyclohexyl instead of cyclopentyl | Different pharmacological profiles due to ring size |

| 1-Methylpiperidine-2-carboxylic acid | Methyl substitution on piperidine | Variations in solubility and receptor affinity |

This table highlights how the presence of the cyclopentyl group and the specific positioning of the carboxylic acid contribute to the compound's distinct biological properties.

Case Study: Antimicrobial Activity

In a study examining various piperidine derivatives, this compound was tested for its antimicrobial efficacy against a range of bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. Further investigations are needed to elucidate the precise mechanisms behind this activity.

Research on Neurotransmitter Systems

Another area of focus has been the interaction of this compound with neurotransmitter receptors. Initial findings suggest that it may act as a modulator at certain serotonin receptors, indicating potential applications in mood disorders. Continued research is essential to confirm these effects and explore therapeutic implications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.